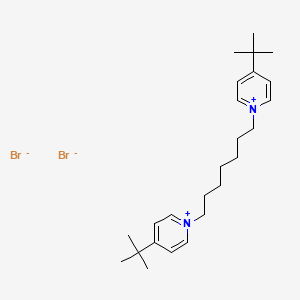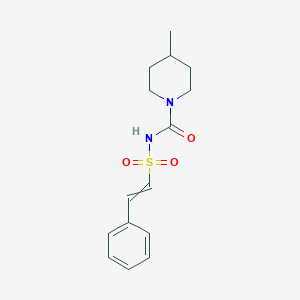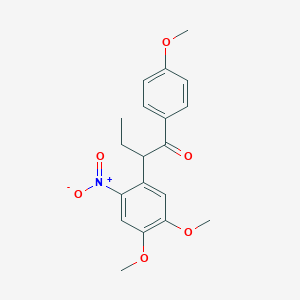
1,1'-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a quaternary ammonium compound featuring a heptane linker between two 4-tert-butylpyridinium units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,7-dibromoheptane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The pyridinium units can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or sodium chloride, typically in aqueous or alcoholic solutions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include the corresponding substituted pyridinium salts.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include reduced or oxidized forms of the pyridinium units.
Scientific Research Applications
1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific ion channels or receptors.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with ion channels or receptors. The compound can act as a noncompetitive antagonist, blocking ion channels and preventing the flow of ions across cell membranes. This action is mediated through its binding to specific sites on the ion channels, altering their conformation and function.
Comparison with Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide
- 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
Comparison: 1,1’-(Heptane-1,7-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is unique due to its heptane linker, which provides distinct steric and electronic properties compared to its shorter-chain analogs. This difference can influence its binding affinity and specificity for ion channels or receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
61369-01-5 |
|---|---|
Molecular Formula |
C25H40Br2N2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
4-tert-butyl-1-[7-(4-tert-butylpyridin-1-ium-1-yl)heptyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H40N2.2BrH/c1-24(2,3)22-12-18-26(19-13-22)16-10-8-7-9-11-17-27-20-14-23(15-21-27)25(4,5)6;;/h12-15,18-21H,7-11,16-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
LUFRQKFYXQGNBC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Butoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14582929.png)
![6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid](/img/structure/B14582940.png)


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
![1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B14582964.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-](/img/structure/B14582974.png)


![N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine](/img/structure/B14582997.png)
![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)

![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
